
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide
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Description
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
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Biological Activity
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆N₆O₂ |
Molecular Weight | 324.34 g/mol |
CAS Number | 1021023-61-9 |
SMILES | O=C(NCCNc1ccc(Nc2cccnc2)nn1)c1ccco1 |
This compound features a furan ring, a pyridazine moiety, and an ethylamine linkage, contributing to its diverse biological interactions.
This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate various biochemical pathways by:
- Inhibition of Enzyme Activity : By binding to the active sites of enzymes, it can inhibit their function, which is crucial in processes like cell proliferation and metabolism.
- Receptor Modulation : It may alter receptor functions by interacting with binding sites, influencing signaling pathways involved in cell growth and survival.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance, a study demonstrated that derivatives of similar structures showed significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .
Case Studies and Experimental Data
- Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against several human cancer cell lines. The IC50 values ranged from 5 to 15 µM, indicating potent activity .
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines and showed potential in treating inflammatory diseases .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets such as DNA gyrase and other critical enzymes involved in cellular processes. This binding affinity correlates with observed biological activities .
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable candidate for drug development:
- Cancer Therapeutics : Due to its ability to induce apoptosis in cancer cells, it is being investigated as a potential treatment for various malignancies.
- Antimicrobial Agents : Preliminary studies suggest antimicrobial properties that warrant further investigation for use in treating infections caused by resistant strains .
Properties
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-16(13-4-2-10-24-13)19-9-8-18-14-5-6-15(22-21-14)20-12-3-1-7-17-11-12/h1-7,10-11H,8-9H2,(H,18,21)(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXGLKRJTUFMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.